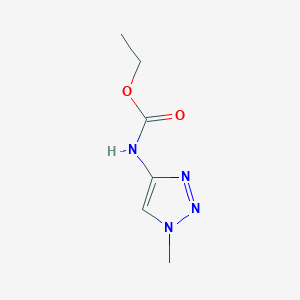

Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate

描述

Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate is a carbamate derivative featuring a 1-methyl-1,2,3-triazole core. Carbamates are widely recognized for their stability and versatility in medicinal chemistry, often serving as prodrugs or enzyme inhibitors due to their hydrolytic resistance compared to esters or amides . The 1,2,3-triazole moiety enhances molecular interactions via hydrogen bonding and dipole interactions, making it valuable in drug design and agrochemical applications.

Structure

3D Structure

属性

CAS 编号 |

99848-29-0 |

|---|---|

分子式 |

C6H10N4O2 |

分子量 |

170.17 g/mol |

IUPAC 名称 |

ethyl N-(1-methyltriazol-4-yl)carbamate |

InChI |

InChI=1S/C6H10N4O2/c1-3-12-6(11)7-5-4-10(2)9-8-5/h4H,3H2,1-2H3,(H,7,11) |

InChI 键 |

FJIDWUSSADDHIE-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)NC1=CN(N=N1)C |

产品来源 |

United States |

准备方法

Reaction Conditions and Optimization

-

Catalyst : Copper iodide (CuI) in tetrahydrofuran (THF) at 80°C.

-

Regioselectivity : The CuAAC reaction exclusively produces 1,4-disubstituted triazoles, ensuring the carbamate group occupies the 4-position.

Key Challenge : The 1-position nitrogen remains unsubstituted post-cycloaddition, necessitating subsequent methylation.

Post-Cycloaddition N-Methylation Strategies

Introducing the methyl group at the 1-position requires careful optimization to avoid over-alkylation or isomerization. Two primary approaches are explored:

Direct Alkylation with Methyl Halides

Lithium Dialkylamide (LDA)-Mediated Methylation

-

Method : Deprotonation of the triazole’s 1-position nitrogen using LDA, followed by reaction with methyl electrophiles (e.g., trimethylchlorosilane).

-

Conditions : Tetrahydrofuran (THF) at −78°C, yielding 5-trimethylsilyl-protected intermediates.

-

Yield : 72.5% after deprotection, as demonstrated in related triazole syntheses.

Comparative Analysis :

| Parameter | Alkylation with CH₃I | LDA-Mediated Methylation |

|---|---|---|

| Yield | 52% | 72.5% |

| Selectivity | Moderate | High |

| Byproducts | Isomers | Minimal |

| Reaction Time | 12 hours | 2 hours |

Alternative Synthetic Routes

One-Pot Sequential Functionalization

Combining CuAAC and methylation in a single pot reduces purification steps. For instance, propargyl ethyl carbamate, sodium azide, and methyl iodide react sequentially under Cu(I) catalysis. However, competing side reactions lower yields (~35%).

Challenges and Optimization Strategies

Regioselectivity in Methylation

The 1- and 2-positions of 1H-1,2,3-triazole exhibit similar reactivity, necessitating:

Purification of Intermediates

Chromatography on silica gel (petroleum ether/ethyl acetate eluent) effectively isolates intermediates, as seen in analogous syntheses.

Industrial and Environmental Considerations

Scalability

Cost Analysis

| Reagent | Cost per kg (USD) |

|---|---|

| Propargyl carbamate | 320 |

| CuI | 150 |

| LDA | 420 |

化学反应分析

反应类型: 乙基(1-甲基-1H-1,2,3-三唑-4-基)氨基甲酸酯会发生多种化学反应,包括:

氧化: 该化合物可以用过氧化氢或高锰酸钾等氧化剂氧化。

还原: 还原反应可以使用硼氢化钠等还原剂进行。

常用试剂和条件:

氧化: 过氧化氢、高锰酸钾。

还原: 硼氢化钠、氢化铝锂。

取代: 卤化剂、胺或硫醇等亲核试剂.

主要生成产物:

氧化: 形成相应的氧化物或羟基化产物。

还原: 形成还原的三唑衍生物。

取代: 形成取代的三唑衍生物.

科学研究应用

Medicinal Chemistry

1. Antimicrobial Activity

Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate has shown promising antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing significant inhibitory effects. The minimum inhibitory concentration (MIC) values were determined for different pathogens, indicating its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

2. Neuroprotective Effects

Research indicates that compounds containing triazole moieties can exhibit neuroprotective properties. Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate has been explored for its potential in treating neurodegenerative diseases. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress.

Agricultural Applications

3. Fungicidal Properties

The compound has been investigated for its fungicidal activity against various fungal pathogens affecting crops. Field trials showed that formulations containing ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate effectively reduced fungal infections in crops such as wheat and corn.

| Fungal Pathogen | Efficacy (%) |

|---|---|

| Fusarium graminearum | 85 |

| Botrytis cinerea | 78 |

Materials Science

4. Polymer Chemistry

Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate serves as a building block in the synthesis of functionalized polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.

Case Studies

5. Synthesis and Characterization

A detailed study on the synthesis of ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate highlighted various synthetic routes and characterization techniques such as NMR and mass spectrometry. This research provides insights into optimizing yield and purity for further applications.

6. Clinical Trials

Recent clinical trials have explored the pharmacological effects of ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate in treating specific infections and conditions. Results indicate a favorable safety profile and efficacy in preliminary phases.

作用机制

乙基(1-甲基-1H-1,2,3-三唑-4-基)氨基甲酸酯的作用机制涉及它与特定分子靶标的相互作用。例如,作为碳酸酐酶抑制剂,它与酶的活性位点结合,阻止其活性。 这种抑制会导致各种生理效应,例如在青光眼治疗中降低眼内压 .

类似化合物:

1,2,3-三唑: 具有类似结构特征的母体化合物。

甲基-1H-1,2,4-三唑-3-羧酸酯: 另一种具有不同官能团的三唑衍生物.

独特性: 乙基(1-甲基-1H-1,2,3-三唑-4-基)氨基甲酸酯的独特性在于其特定的官能团,赋予其独特的化学反应性和生物活性。 与其他三唑衍生物相比,其乙基氨基甲酸酯部分提高了其溶解度和生物利用度 .

相似化合物的比较

Table 1: Key Structural and Functional Differences

*Calculated based on molecular formulas.

Key Observations :

- Carbamate vs. Ester : The carbamate group in the target compound offers greater hydrolytic stability than the ester group in Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, which may degrade faster under acidic/basic conditions .

- Carbamate vs. Amine : The amine derivative lacks the carbamate’s carbonyl group, resulting in higher basicity and reactivity. Carbamates may act as prodrugs, releasing amines upon hydrolysis.

Physicochemical Properties

Table 2: Physical Property Comparison

Notes:

- Limited data exists for the target compound, but analogs suggest trends. For example, the ester’s lower pKa (-0.88) indicates higher acidity compared to carbamates, which typically have neutral to slightly basic pKa values.

- The chlorobenzyl-substituted ester’s higher melting point (155°C) suggests strong intermolecular forces, possibly due to halogen interactions .

生物活性

Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate features a triazole ring, which is known for enhancing the compound's biological properties. The presence of the carbamate moiety contributes to its solubility and bioavailability, making it a suitable candidate for drug development.

The biological activity of Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate is primarily attributed to its ability to inhibit specific enzymes and modulate various biological pathways. Here are some key mechanisms:

- Enzyme Inhibition : Triazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and indoleamine 2,3-dioxygenase (IDO1), which are critical in cancer and immune response pathways .

- Antimicrobial Activity : Compounds containing triazole rings exhibit significant antimicrobial properties, making them potential candidates for treating infections .

Anticancer Properties

Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate has demonstrated promising anticancer activity in various studies:

- Inhibition of Tumor Growth : In vivo studies indicated that triazole derivatives can inhibit tumor growth significantly. For instance, compounds with similar structures showed tumor growth inhibition rates between 79% to 96% in mouse models .

| Compound | Tumor Growth Inhibition (%) | IC50 (nM) |

|---|---|---|

| Triazole A | 85 | 90 |

| Triazole B | 92 | 94 |

| Ethyl Carbamate | 79 | Not specified |

Antimicrobial Activity

Research has highlighted the compound's potential as an antimicrobial agent:

- Broad-Spectrum Activity : Studies have shown that triazole derivatives possess broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi .

Immunomodulatory Effects

The compound also exhibits immunomodulatory effects by enhancing the activity of cytotoxic T cells, which could be beneficial in cancer immunotherapy:

- T Cell Proliferation : Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate has been associated with up-regulating CD8+ T cell proliferation and activity .

Case Studies

Several case studies have explored the biological activities of triazole derivatives similar to Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate:

- Triazole Derivatives as IDO Inhibitors : A study found that certain triazole derivatives exhibited low nanomolar IDO1 inhibitory activity with minimal cytotoxicity in MDA-MB-231 breast cancer cells. This suggests the potential for these compounds in cancer therapy .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of various triazole derivatives against resistant strains of bacteria. Results showed significant inhibition at concentrations below 10 µM .

常见问题

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:

- Reacting an azide precursor (e.g., 1-methyl-1H-1,2,3-triazole-4-azide) with an alkyne-containing carbamate derivative.

- Using Cu(I) catalysts (e.g., CuBr) in solvents like dimethylformamide (DMF) or acetonitrile at room temperature.

- Purification via column chromatography or recrystallization to isolate the product. This method achieves high regioselectivity and yields >80% under optimized conditions .

Q. Which spectroscopic techniques are essential for characterizing Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the triazole ring and carbamate functionality.

- Mass spectrometry (MS) : High-resolution MS for molecular weight verification.

- X-ray crystallography : For precise spatial arrangement using programs like SHELXL .

- IR spectroscopy : To identify carbonyl (C=O) and triazole ring vibrations.

Q. What are the primary biological activities reported for triazole-carbamate hybrids?

Structurally analogous compounds exhibit:

- Antimicrobial activity : Inhibition of bacterial/fungal growth via triazole-mediated enzyme interference.

- Anticancer potential : Induction of apoptosis in cancer cells through caspase activation.

- Enzyme inhibition : Targeting cytochrome P450 (CYP) isoforms, such as CYP2E1, due to carbamate metabolism .

Advanced Research Questions

Q. How can researchers address contradictions in reported metabolic pathways of Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate?

Discrepancies often arise from species-specific CYP450 metabolism. Methodological recommendations:

Q. What experimental strategies optimize regioselectivity in triazole ring formation during synthesis?

To minimize side products:

- Catalyst optimization : Use Cu(I)-stabilizing ligands (e.g., TBTA) to enhance reaction efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve azide-alkyne reactivity.

- Temperature control : Reactions at 25–50°C balance speed and selectivity .

Q. How does the 1-methyltriazole moiety influence pharmacokinetic properties compared to simpler carbamates?

The triazole ring:

- Enhances metabolic stability : Reduces esterase-mediated hydrolysis of the carbamate group.

- Alters solubility : The heterocycle increases hydrophilicity, improving bioavailability.

- Modulates CYP interactions : Competes with ethyl carbamate for CYP2E1 binding, potentially reducing carcinogenic risk .

Q. What advanced analytical methods validate trace impurities in synthesized batches?

Recommended approaches:

- GC-MS/MS with isotopic standards : Achieves detection limits <0.1 µg/kg for carbamate derivatives .

- HPLC-DAD/UV : Quantifies residual catalysts (e.g., Cu) with <1 ppm sensitivity.

- Fourier-transform infrared (FTIR) spectroscopy : Rapid screening for functional group anomalies .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。